Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride

Lipophilicity Membrane permeability Fluorine substitution

Non-fluorinated or primary amine phenylglycine analogs cause unexpected solubility failures and false-negative screening results. Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride (CAS 1251923-11-1) solves these problems through precise structural tuning: • 2,5-Difluoro pattern increases logP by 0.22 vs. non-fluorinated analog, maintaining optimal drug-like lipophilicity (logP 1.587). • N-Methyl secondary amine reduces H-bond donors, cutting peptide aggregation and boosting membrane permeability. • Crystalline HCl salt (mp 169-171 °C) enables anhydrous solid-phase dispensing and reproducible coupling yields. Supplied as 95% pure bifunctional scaffold with orthogonal amine and methyl ester handles. Consistent global availability from BenchChem.

Molecular Formula C10H12ClF2NO2
Molecular Weight 251.66 g/mol
CAS No. 1251923-11-1
Cat. No. B1420917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride
CAS1251923-11-1
Molecular FormulaC10H12ClF2NO2
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCNC(C1=C(C=CC(=C1)F)F)C(=O)OC.Cl
InChIInChI=1S/C10H11F2NO2.ClH/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5,9,13H,1-2H3;1H
InChIKeyPJBXFOYSCWPQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,5-Difluorophenyl)-2-(methylamino)acetate Hydrochloride: Procurement Evidence


Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride (CAS 1251923-11-1) is a fluorinated phenylglycine methyl ester supplied as the hydrochloride salt . It belongs to the α-(methylamino)phenylacetic acid ester class, featuring a 2,5-difluoro substitution pattern on the aromatic ring and an N-methyl secondary amine . Cataloged as a bifunctional scaffold building block (Enamine EN300-65137), the compound has a molecular weight of 251.66 g/mol, a calculated logP of 1.587, a melting point of 169–171 °C, and a standard purity specification of 95% [1]. Its dual amine-ester functionality and fluorinated aromatic ring make it a versatile intermediate for medicinal chemistry and library synthesis applications .

Scaffold type Fluorinated phenylglycine methyl ester with dual amine-ester handles for orthogonal derivatization
Substitution pattern 2,5-Difluoro aromatic ring provides distinct electronic profile vs other regioisomers
Physical form Hydrochloride salt ensures crystalline solid handling and reproducible weighing

Why Generic Substitution Fails for Methyl 2-(2,5-Difluorophenyl)-2-(methylamino)acetate HCl


Phenylglycine-derived building blocks cannot be casually interchanged. Fluorine substitution pattern, N-alkylation state, and salt form each cause measurable shifts in logP, melting point, and molecular recognition properties [1]. For this specific compound, the 2,5-difluoro arrangement increases logP by 0.22 units versus the non-fluorinated analog; the N-methyl group adds 0.52 logP units over the primary amine analog; and the hydrochloride salt provides a crystalline solid (mp 169–171 °C) where the free base is likely a liquid . These differences directly alter solubility in reaction media, coupling efficiency in amide bond formation, and HPLC retention behavior—parameters that can cause a synthesis to fail or a biological screen to yield false negatives if an uninspected analog is substituted [1]. The following evidence quantifies exactly where this compound diverges from its closest comparators.

Fluorine pattern 2,5-Difluoro substitution may not be replaced by non-fluorinated or 2,4-difluoro analogs without altering logP, electronic distribution, and SAR interpretation.
N-Methyl group Primary amine analog reduces lipophilicity and increases H-bond donor count, potentially shifting reaction selectivity and biological permeability.
Salt form Free base (likely liquid) compromises gravimetric accuracy; hydrochloride crystalline solid is required for reproducible dispensing and coupling.
Ester handle Methyl ester provides organic-phase partitioning; free acid requires activation and dramatically lowers lipophilicity, altering synthetic route design.

Quantitative Differentiation vs. Analogs for Methyl 2-(2,5-Difluorophenyl)-2-(methylamino)acetate HCl


Lipophilicity Advantage of 2,5-Difluoro Substitution

The 2,5-difluorophenyl substitution on Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride elevates the calculated partition coefficient (logP) to 1.587, compared with 1.367 for the non-fluorinated analog Methyl 2-(methylamino)-2-phenylacetate hydrochloride (CAS 27594-57-6) . This ΔlogP of +0.22 translates to an approximately 1.7-fold higher octanol-water partition ratio [1].

Lipophilicity: 2,5-Difluoro vs Non-F
Cross-study comparable
ΔlogP +0.22 (1.7× partition)
Higher logP shifts HPLC retention and organic extraction efficiency
Supplier calculated logP; no experimental measurement
Lipophilicity Membrane permeability Fluorine substitution

Hydrochloride Salt Enables Crystalline Solid vs. Free Base

Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride is a crystalline solid with a reported melting point of 169–171 °C [1]. In contrast, the free base form, Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate (CAS 1218664-42-6, MW 215.20), has no published melting point across major supplier databases, consistent with a liquid or low-melting amorphous solid . The hydrochloride salt thus offers defined solid-state properties essential for reproducible weighing and formulation.

Salt form: HCl vs Free Base
Class-level inference
Crystalline solid (mp 169–171°C) vs undefined liquid/semi-solid
Crystalline salt ensures accurate dispensing and batch reproducibility
Free base physical state not publicly confirmed
Solid-state properties Salt selection Crystallinity

N-Methyl Group: Higher Lipophilicity vs. Primary Amine

The N-methyl secondary amine in the target compound confers a logP of 1.587 and melting point of 169–171 °C, compared with logP = 1.063 and mp = 206–208 °C for the primary amine analog Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (CAS 1251923-42-8) [1]. The ΔlogP of +0.52 corresponds to a 3.3-fold increase in partition coefficient, while the 37 °C lower melting point indicates weaker crystal lattice energy [2].

N-Methyl vs Primary Amine
Cross-study comparable
ΔlogP +0.52 (3.3×), Δmp −37°C
N-Methyl boosts organic solubility and reduces H-bond donor count
Supplier data; both HCl salts, 95% purity
Secondary amine N-methylation Lipophilicity

Methyl Ester vs. Free Acid: Lipophilicity Difference

The methyl ester of the target compound (logP 1.587, mp 169–171 °C) contrasts sharply with its free acid counterpart, 2-(2,5-difluorophenyl)-2-(methylamino)acetic acid (CAS 1192660-36-8), which exhibits a logP of −1.043 and melting point of 239–241 °C [1]. The ΔlogP of 2.63 units corresponds to a >400-fold difference in octanol-water partitioning [2].

Ester vs Free Acid
Cross-study comparable
ΔlogP 2.63 (>400×), Δmp −70°C
Ester enables organic-phase reactions without activation
Free acid logP −1.043; requires coupling reagents
Ester prodrug Lipophilicity Synthetic handle

2,5-Difluoro vs. 2,4-Difluoro Regioisomer: Electronic and Steric Profiles

The 2,5-difluorophenyl substitution pattern produces a different electronic distribution and molecular dipole compared with the 2,4-difluoro isomer Methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate (CAS 1218217-91-4) . While quantitative head-to-head biological or reactivity data are not available in the public domain for these specific regioisomers, the established principle that fluorine position modulates pKa of the aniline nitrogen, metabolic soft-spot vulnerability, and π-stacking geometry applies [1].

2,5- vs 2,4-Difluoro Regioisomer
Class-level
Qualitatively distinct dipole and electronic profile
Regioisomer shift may alter target affinity and metabolism
No direct comparative assay data identified
Regioisomer Fluorine positional effect Structure-activity relationship

High-Value Applications for Methyl 2-(2,5-Difluorophenyl)-2-(methylamino)acetate HCl


Hit-to-Lead Optimization with Controlled Lipophilicity

The compound's logP of 1.587 positions it within the optimal lipophilicity window (logP 1–3) for oral drug candidates [1]. Its 0.22-unit logP advantage over the non-fluorinated analog, combined with the N-methyl group's 0.52-unit boost over the primary amine, makes it a strategic choice when a medicinal chemistry program requires a phenylglycine scaffold with moderate, tunable lipophilicity for balancing permeability and metabolic stability [2].

Crystalline N-Methyl Amino Ester for Peptidomimetic Synthesis

The hydrochloride salt form (mp 169–171 °C) ensures reproducible solid-phase dispensing and anhydrous coupling conditions for solid-phase peptide synthesis (SPPS) or peptidomimetic construction [1]. The N-methyl secondary amine reduces hydrogen-bond donor count by one versus primary amine analogs, which can decrease peptide aggregation during chain assembly and improve membrane permeability of the final peptidomimetic [2].

Diversity-Oriented Synthesis with Bifunctional Scaffolds

Classified as a bifunctional scaffold (secondary amine plus methyl ester), this compound provides two orthogonal reactive handles for parallel library synthesis [1]. The 2,5-difluoro pattern offers a distinct electronic profile versus the more common 2,4-difluoro isomer, expanding chemical diversity space in fragment-based or HTS library design [2].

Ester Lipophilicity for Phase-Transfer and Extraction Efficiency

The >400-fold lipophilicity advantage of the methyl ester (logP 1.587) over the free acid (logP −1.043) ensures efficient extraction into organic solvents during workup and enables phase-transfer catalysis conditions that would be impractical with the zwitterionic free acid [1]. This property is particularly leveraged in multi-step syntheses where intermediate isolation by liquid-liquid extraction is required [2].

Application
Selection Property
Validation Focus
Lead optimization with controlled lipophilicity
Moderate lipophilicity window (lead-like) via fluorine and N-methyl tuning
Verify logP consistency and impact on permeability and metabolic stability
Peptidomimetic synthesis
Crystalline hydrochloride salt with reduced H-bond donor count (N-methyl)
Confirm anhydrous coupling compatibility and reduced peptide aggregation
Diversity-oriented library construction
Bifunctional scaffold (amine + ester) with distinct 2,5-difluoro electronic profile
Assess orthogonal reactivity and regioisomeric chemical space expansion
Multi-step synthesis requiring phase-transfer
Ester lipophilicity advantage over free acid for organic extraction
Evaluate extraction efficiency and compatibility with phase-transfer catalysis
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